3'-Fluoro-2'-(methylsulfonyl)acetophenone
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Overview
Description
3’-Fluoro-2’-(methylsulfonyl)acetophenone is an organic compound with the molecular formula C9H9FO3S It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 3’ position and a methylsulfonyl group at the 2’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2’-(methylsulfonyl)acetophenone typically involves the introduction of the fluoro and methylsulfonyl groups onto the acetophenone core. One common method involves the reaction of 3’-fluoroacetophenone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of 3’-Fluoro-2’-(methylsulfonyl)acetophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-2’-(methylsulfonyl)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Fluoro-2’-(methylsulfonyl)acetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3’-Fluoro-2’-(methylsulfonyl)acetophenone involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)acetophenone: Lacks the fluoro group, which can result in different chemical and biological properties.
3’-Fluoroacetophenone: Lacks the methylsulfonyl group, affecting its solubility and reactivity.
4’-Fluoro-2’-(methylsulfonyl)acetophenone: The position of the fluoro group is different, which can influence its chemical behavior
Uniqueness
3’-Fluoro-2’-(methylsulfonyl)acetophenone is unique due to the combined presence of both the fluoro and methylsulfonyl groups. This combination can enhance its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9FO3S |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-(3-fluoro-2-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)7-4-3-5-8(10)9(7)14(2,12)13/h3-5H,1-2H3 |
InChI Key |
BTWMBSAGODGXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)S(=O)(=O)C |
Origin of Product |
United States |
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